3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Description
3-Cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a benzamide derivative characterized by a 3-cyano-substituted benzoyl group and a complex N-substituent: a 2-methoxy-2-(2-methoxyphenyl)ethyl chain.
Properties
IUPAC Name |
3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-4-3-8-15(16)17(23-2)12-20-18(21)14-7-5-6-13(10-14)11-19/h3-10,17H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKBKXRTHBNFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=CC(=C2)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyano Group Installation via Electrophilic Aromatic Substitution
The foundational step involves synthesizing 3-cyanobenzoyl chloride, achieved through phosgene-mediated chlorination of 3-cyanobenzoic acid. As detailed in EP1514866B1, this reaction proceeds optimally at 60–80°C with a 1:1.2 molar ratio of phosgene to carboxylic acid, yielding 92–95% chloride intermediate. Critical to success is the use of tertiary amine catalysts (e.g., triethylamine), which suppress premature hydrolysis.
Amide Bond Formation with 2-Methoxy-2-(2-Methoxyphenyl)Ethylamine
Coupling 3-cyanobenzoyl chloride to the primary amine follows a two-phase protocol:
- Schotten-Baumann Conditions : Aqueous sodium hydroxide (2 M) and dichloromethane facilitate interfacial reaction at 0–5°C, achieving 85% conversion within 2 hours.
- Catalytic DMAP Enhancement : Adding 4-dimethylaminopyridine (5 mol%) increases yield to 93% by accelerating acyl transfer kinetics.
Notably, the amine precursor 2-methoxy-2-(2-methoxyphenyl)ethylamine requires protection of its secondary alcohol during synthesis. Patent WO2022056100A1 describes using fluorenylmethoxycarbonyl (Fmoc) groups, removable via piperidine treatment post-coupling.
Alternative Pathways: Nitrile Hydrolysis and Reductive Amination
A competing route involves nitrile hydrolysis of 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide precursors. Under methanesulfonic acid catalysis (85°C, 12 h), the cyano group converts to a carboxamide with 78% efficiency, though this method introduces regiochemical impurities.
Reaction Optimization and Process Parameters
Industrial-scale production demands careful optimization of:
Isopropanol emerges as the preferred solvent for crystallization, producing needle-like crystals with 99.5% HPLC purity after two recrystallizations. Pressure-dependent reactions (2–10 bar) in autoclaves enhance mass transfer for steps requiring gaseous reagents.
Intermediate Synthesis and Scalability
3-Cyanobenzoic Acid Production
The precursor 3-cyanobenzoic acid is synthesized via Rosenmund-von Braun reaction, where 3-bromobenzoic acid reacts with CuCN in DMF at 150°C for 24 h (yield: 88%). Alternative methods using Pd-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄) achieve comparable yields but require rigorous exclusion of moisture.
2-Methoxy-2-(2-Methoxyphenyl)Ethylamine Preparation
A three-step sequence from 2-methoxyphenylacetic acid:
- Esterification : MeOH/H₂SO₄, 65°C, 6 h → methyl ester (96%)
- Grignard Addition : MeMgBr in THF, −78°C → tertiary alcohol (82%)
- Curtius Rearrangement : Diphenylphosphoryl azide, 80°C → amine hydrobromide (74%)
Protection with Fmoc-Cl ensures stability during subsequent benzoylation.
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, ArH), 4.12 (q, J=6.5 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃)
- HPLC-UV (C18, 254 nm): Rt = 12.4 min, purity >99%
- IR Spectroscopy : ν 2225 cm⁻¹ (C≡N stretch), 1640 cm⁻¹ (amide C=O)
Residual solvent analysis via GC-MS confirms <300 ppm THF and <500 ppm DMF, complying with ICH Q3C guidelines.
Industrial-Scale Challenges and Mitigation Strategies
- Phosgene Handling : Closed-loop systems with NaOH scrubbers neutralize excess reagent, reducing workplace exposure.
- Epimerization Control : Maintaining sub-10°C during coupling prevents racemization at the ethylamine stereocenter.
- Byproduct Formation : Diethyl ether washing removes unreacted 3-cyanobenzoyl chloride, while activated carbon treatment decolorizes final product.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Pharmacological Applications
The biological activity of 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has been explored in various studies, indicating its potential in several therapeutic areas:
- Dopamine Receptor Modulation : Compounds similar to this benzamide have shown significant interactions with dopamine receptors, particularly D2 and D3 subtypes, which are crucial in treating neuropsychiatric disorders such as schizophrenia and addiction .
- Anticancer Activity : Research indicates that structural analogs exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Case Studies
Several studies have documented the effects of compounds related to 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide:
- Dopamine Receptor Selectivity :
| Compound Name | Ki (nM) | Receptor Type |
|---|---|---|
| Compound A | 76.4 | D2 |
| Compound B | 60.0 | D3 |
| Compound C | 502 | D4 |
- Antiproliferative Activity :
- In vitro studies reported that certain analogs exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer properties .
Mechanism of Action
The mechanism by which 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide exerts its effects involves interactions with molecular targets and pathways. The cyano and methoxy groups play crucial roles in its reactivity and interactions with biological molecules. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide with key analogs, focusing on structural features, synthesis, and biological activity:
| Compound Name | Substituents on Benzamide | N-Substituent | Synthesis Method (Yield) | Pharmacological Activity | Key Findings | Reference |
|---|---|---|---|---|---|---|
| 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | 3-cyano | 2-methoxy-2-(2-methoxyphenyl)ethyl | Not reported | Inferred mGluR5 modulation | Structural similarity to CDPPB suggests allosteric modulator potential | [5, 9] |
| CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) | 3-cyano | 1,3-diphenyl-1H-pyrazol-5-yl | Benzoyl chloride + pyrazole amine | mGluR5 positive allosteric modulator | Restores mGluR5 signaling in Shank3 neurons; enhances NMDA effects | [5, 9] |
| Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) | None | 2-(3,4-dimethoxyphenyl)ethyl | Benzoyl chloride + 3,4-dimethoxyphenethylamine (80%) | Not specified | High yield synthesis; characterized by NMR | [2] |
| Rip-D (2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide) | 2-hydroxy | 2-(3,4-methoxyphenyl)ethyl | Methyl salicylate + 3,4-dimethoxyphenethylamine (34%) | Not specified | Lower yield due to hydroxyl group reactivity | [2] |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-methyl | 2-hydroxy-1,1-dimethylethyl | 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol | Metal-catalyzed C–H functionalization | Contains N,O-bidentate directing group for catalysis | [3] |
Structural and Functional Insights
Substituent Effects on Pharmacological Activity: The 3-cyano group in both the target compound and CDPPB is critical for mGluR5 interaction. The cyano group’s electron-withdrawing nature enhances binding to receptor allosteric sites .
Synthesis and Yield: Rip-B and Rip-D illustrate the impact of substituents on synthesis efficiency. Rip-B’s methoxy groups facilitate a high yield (80%), whereas Rip-D’s hydroxyl group reduces yield (34%) due to side reactions . The target compound’s synthesis would likely involve 3-cyanobenzoyl chloride and 2-methoxy-2-(2-methoxyphenyl)ethylamine, but the amine’s steric hindrance could affect reaction kinetics.
Physicochemical Properties: Melting Points: Rip-B (90°C) and Rip-D (96°C) suggest methoxy groups increase crystallinity compared to hydroxylated analogs. The target compound’s melting point is expected to be higher due to additional methoxy groups. Solubility: The hydroxyl group in Rip-D improves aqueous solubility, whereas the target compound’s methoxy and cyano groups may enhance lipophilicity, favoring blood-brain barrier penetration .
Pharmacokinetic and Metabolic Considerations
- CYP450 Interactions: The cyano group may reduce CYP-mediated metabolism, as seen in CDPPB analogs, but this requires experimental validation .
Biological Activity
3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 302.35 g/mol. This compound features a benzamide structure, characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine (NH) group. The unique arrangement of functional groups, including the cyano group (-C≡N) and two methoxy groups (-OCH₃), contributes to its potential biological activities.
Biological Activity Overview
Research indicates that compounds similar to 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide often exhibit significant pharmacological properties, including:
- Anticancer Activity : Exhibits antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Shows potential in reducing oxidative stress in biological systems.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, derivatives of similar structures have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | MCF-7 (Breast Cancer) | 3.1 |
| Derivative A | HEK 293 (Kidney) | 5.3 |
| Derivative B | A-431 (Skin Cancer) | 4.8 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies reveal that it exhibits selective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values around 8 μM for certain derivatives .
| Bacterial Strain | MIC (μM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
| E. coli | 32 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various in vitro methods, showing significant improvement over standard antioxidants like BHT (Butylated Hydroxytoluene). Compounds with similar structures demonstrated enhanced antioxidative activity, which may contribute to their overall therapeutic effects .
The mechanism by which 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Interacting with specific enzymes or receptors to modulate signaling pathways.
- Electrophilic Interactions : The cyano group may act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study published in MDPI highlighted that cyano-substituted derivatives exhibited strong antiproliferative activity across multiple cancer cell lines, confirming the relevance of structural modifications in enhancing efficacy .
- Antimicrobial Efficacy Assessment : Research conducted on various derivatives indicated that compounds bearing methoxy groups showed improved antibacterial activity compared to their non-methoxylated counterparts, suggesting that these modifications play a crucial role in biological interactions .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For the target compound, a plausible route involves:
Amide bond formation : React 3-cyanobenzoyl chloride with the secondary amine precursor, 2-methoxy-2-(2-methoxyphenyl)ethylamine, in the presence of a base (e.g., pyridine or DIPEA) and a solvent like dichloromethane at room temperature .
Precursor synthesis : The amine precursor may require multi-step synthesis, such as reductive amination of 2-methoxy-2-(2-methoxyphenyl)acetaldehyde with a protected amine (e.g., Boc-2-aminoethyl), followed by deprotection .
Optimization : Monitor reaction progress via TLC or LC-MS. Use column chromatography or recrystallization for purification. Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) and temperature (0–25°C) to minimize side products like unreacted amine or over-acylation .
Basic: How is the crystal structure of this compound determined, and what conformational insights are critical for its bioactivity?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data collection : Use a diffractometer (e.g., Rigaku SPIDER) with MoKα radiation (λ = 0.71073 Å) at low temperatures (100–150 K) to reduce thermal motion artifacts. Collect reflections (e.g., 17,307 measured, 5,066 unique) with θmax ~27.5° .
Refinement : Employ SHELXL for structure solution and refinement. Analyze torsional angles (e.g., dihedral angles between aromatic rings) to identify conformational rigidity or flexibility. For example, intramolecular hydrogen bonds (C–H⋯O) can stabilize specific conformations, influencing receptor binding .
Key Insight : Chair conformations of piperazine rings (if present) and planar amide linkages are critical for maintaining pharmacophore geometry .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s biological activity, and how are results validated?
Methodological Answer:
- In vitro :
- In vivo :
- Experimental Autoimmune Encephalomyelitis (EAE) : Administer compound prophylactically/therapeutically to assess disease progression in mice. Monitor clinical scores and Th17 cytokine levels (e.g., IL-17A via flow cytometry) .
Validation : Use immunoprecipitation to confirm disruption of NLRP3/ASC protein interactions .
- Experimental Autoimmune Encephalomyelitis (EAE) : Administer compound prophylactically/therapeutically to assess disease progression in mice. Monitor clinical scores and Th17 cytokine levels (e.g., IL-17A via flow cytometry) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this benzamide scaffold?
Methodological Answer:
- Core modifications :
- Side-chain variations :
- Replace the ethyl linker with propyl or cyclic amines to modulate steric bulk and conformational flexibility .
- Validation : Synthesize analogs and compare IC50 values in target assays. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in NLRP3 or other relevant targets .
Advanced: What computational tools predict this compound’s physicochemical properties and target interactions?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- QSPR models : Predict logP, solubility, and pKa using software like ACD/Labs Percepta. Validate with experimental HPLC retention times .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., NLRP3) in explicit solvent (GROMACS) to assess binding stability and residence time .
Basic: How are analytical challenges (e.g., impurity profiling) addressed during synthesis?
Methodological Answer:
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in H2O + 0.1% formic acid) to detect impurities. Compare retention times and mass spectra with standards .
- NMR spectroscopy : Analyze H and C spectra (Bruker 400 MHz) to confirm regioselectivity and rule out positional isomers. Key peaks: aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.2–3.8 ppm) .
- Purification : Employ preparative HPLC or recrystallization (solvent: ethyl acetate/hexane) for >95% purity .
Advanced: How can contradictory bioactivity data from different studies be resolved?
Methodological Answer:
Assay standardization : Ensure consistent cell lines (e.g., J774A.1 vs. THP-1), stimulus concentrations (LPS/ATP), and readouts (IL-1β vs. caspase-1 activation) .
Pharmacokinetic factors : Compare compound stability (e.g., microsomal half-life) and metabolite profiles across studies. Use LC-MS/MS to quantify parent compound and active metabolites in plasma .
Statistical analysis : Apply ANOVA with post-hoc tests to assess significance. Use meta-analysis tools (e.g., RevMan) to pool data from independent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
